molecular formula C11H16ClN3O2 B1478127 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol CAS No. 2098116-46-0

1-(6-Chloro-2-methylpyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol

Cat. No.: B1478127
CAS No.: 2098116-46-0
M. Wt: 257.72 g/mol
InChI Key: DKTVDVAMPCWFIG-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methylpyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

The synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route typically includes:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 6-position of the pyrimidine ring using reagents like thionyl chloride or phosphorus oxychloride.

    Alkylation: The ethoxy group is introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Pyrrolidine ring formation: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

Industrial production methods often involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and automated synthesis platforms to scale up the production efficiently .

Chemical Reactions Analysis

1-(6-Chloro-2-methylpyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit key enzymes involved in DNA replication or repair, thereby exerting its effects on cancer cells .

Properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-3-17-9-6-15(5-8(9)16)11-4-10(12)13-7(2)14-11/h4,8-9,16H,3,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTVDVAMPCWFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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